molecular formula C13H11ClN2O2 B13470133 3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- CAS No. 62636-41-3

3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)-

Cat. No.: B13470133
CAS No.: 62636-41-3
M. Wt: 262.69 g/mol
InChI Key: NPGKYCBJXJOHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- is a chemical compound with the molecular formula C13H11ClN2O2 It is a derivative of pyridinecarboxamide, featuring a chloro substituent at the 2-position and a methoxyphenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 3-pyridinecarboxylic acid, 2-chloroaniline, and 2-methoxybenzoyl chloride.

    Formation of Intermediate: The 3-pyridinecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-chloroaniline in the presence of a base such as triethylamine (TEA) to form the intermediate 2-chloro-N-(2-chlorophenyl)pyridine-3-carboxamide.

    Methoxylation: Finally, the intermediate is reacted with 2-methoxybenzoyl chloride in the presence of a base to yield the target compound, 3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of substituted pyridinecarboxamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A pyridinecarboxamide with a similar structure but without the chloro and methoxy substituents.

    2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide: A related compound with difluorophenyl substituents instead of methoxy.

Uniqueness

3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62636-41-3

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-N-(2-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c1-18-11-7-3-2-6-10(11)16-13(17)9-5-4-8-15-12(9)14/h2-8H,1H3,(H,16,17)

InChI Key

NPGKYCBJXJOHHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.